2-chloro-5-(piperidin-2-yl)pyridine
CAS No.: 873395-83-6
Cat. No.: VC11644933
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873395-83-6 |
|---|---|
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 2-chloro-5-piperidin-2-ylpyridine |
| Standard InChI | InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 |
| Standard InChI Key | MFXUKXSXRHICJE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)C2=CN=C(C=C2)Cl |
Introduction
2-Chloro-5-(piperidin-2-yl)pyridine is an organic compound with the molecular formula C10H13ClN2. It is characterized by a pyridine ring substituted at the second position with a chlorine atom and at the fifth position with a piperidine group. This compound is of significant interest in medicinal chemistry and pharmacology due to its structural characteristics, which may influence its biological activity and interactions with various biological targets.
Synthesis and Derivatives
The synthesis of 2-chloro-5-(piperidin-2-yl)pyridine typically involves reactions that allow for the introduction of the piperidine group onto the pyridine ring. This process can be tailored to produce various derivatives by modifying the reaction conditions or starting materials.
Notable Derivatives
-
(S)-2-Chloro-5-(piperidin-2-yl)pyridine: This enantiomer has a CAS number of 1134621-22-9 and is used in specific applications where chirality is important.
-
(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride: This form is commonly used due to its stability and ease of handling, with a CAS number of 1432026-45-3.
Applications and Research
2-Chloro-5-(piperidin-2-yl)pyridine is primarily researched for its potential in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of compounds with biological activity.
Biological Activity
Research into the biological activity of this compound focuses on its interactions with various biological targets. The presence of the piperidine group and the chlorine atom on the pyridine ring can influence its binding affinity and pharmacokinetic properties.
Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Piperidin-2-yl)pyridine | Similar structure but lacks chlorine | Does not exhibit halogen reactivity |
| 2-Chloro-5-(piperidin-3-yl)pyridine | Contains a piperidine group at a different position | Potentially different pharmacokinetic profile |
| 2-Chloro-5-(methyl)pyridine | Contains a methyl group instead of piperidine | Lacks piperidyl interactions, affecting biological activity |
Safety and Handling
Handling 2-chloro-5-(piperidin-2-yl)pyridine requires caution due to its potential toxicity and irritant properties. Safety data sheets typically classify it as harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation.
Hazard Classification
-
GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume